molecular formula C7H7FN4O B11509332 3-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)propanenitrile

3-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)propanenitrile

Cat. No.: B11509332
M. Wt: 182.16 g/mol
InChI Key: KZYMRIJBPNFFEV-UHFFFAOYSA-N
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Description

3-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)propanenitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-5-fluoropyrimidine and acrylonitrile.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol. A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

3-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-fluoropyrimidine: A precursor in the synthesis of the target compound.

    5-fluorouracil: A well-known anticancer agent with a similar pyrimidine structure.

    Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.

Uniqueness

3-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a fluorine atom, and a nitrile group makes it a versatile intermediate for various applications.

Properties

Molecular Formula

C7H7FN4O

Molecular Weight

182.16 g/mol

IUPAC Name

3-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)propanenitrile

InChI

InChI=1S/C7H7FN4O/c8-5-4-12(3-1-2-9)7(13)11-6(5)10/h4H,1,3H2,(H2,10,11,13)

InChI Key

KZYMRIJBPNFFEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=O)N1CCC#N)N)F

Origin of Product

United States

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